molecular formula C23H18O4 B3672163 4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No.: B3672163
M. Wt: 358.4 g/mol
InChI Key: ONMCLOAFJKURGZ-UHFFFAOYSA-N
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Description

The compound “4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one” is a unique chemical with the linear formula C23H18O5 . It has a molecular weight of 374.397 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is based on its linear formula C23H18O5 . It is a fusion of a benzene nucleus with a dihydropyran .

Scientific Research Applications

Synthesis and Chemical Properties

4-Methyl-3-[2-(4-Methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, a derivative of benzo[c]chromen-6-one, has been a focus in chemical synthesis and properties research. Studies have explored various synthetic routes and chemical reactions involving similar compounds. For example, Bowman, Mann, and Parr (2000) discussed the synthesis of 6H-benzo[c]chromen-6-ones using Bu3SnH mediated cyclisation, which offers insights into the methods that might be applicable to the synthesis of the specified compound (Bowman, Mann, & Parr, 2000). Similarly, Liu et al. (2015) investigated a Michael-Michael-acetalization cascade for constructing tetrahydro-6-hydroxyl-6H-benzo[c]chromen-9-one polycyclic scaffolds, a process that could be relevant for synthesizing structurally similar compounds (Liu et al., 2015).

Biological and Medicinal Chemistry Applications

In biological and medicinal chemistry, derivatives of benzo[c]chromen-6-one have shown potential. Regal, Shaban, and El‐Metwally (2020) described the antimicrobial activity of new coumarin and dicoumarol derivatives, highlighting the biological relevance of these compounds (Regal, Shaban, & El‐Metwally, 2020). Gülcan et al. (2022) investigated the fluorescence and metal interaction properties of benzo[c]chromen-6-one derivatives, indicating their potential use in analytical and environmental chemistry (Gülcan et al., 2022).

Analytical and Environmental Chemistry

The study by Gülcan et al. (2022) is particularly relevant as it illustrates the use of benzo[c]chromen-6-one derivatives in developing fluorescence probes for spectrofluorometry, a technique used in analytical, environmental, and medicinal chemistry. This suggests that this compound could potentially be applied in the development of similar fluorescence-based methodologies (Gülcan et al., 2022).

Synthetic Methodology Research

Further research into the synthetic methodologies for benzo[c]chromen-6-ones, as reviewed by Mazimba (2016), offers a comprehensive understanding of the core structures and synthetic procedures, which could be relevant for synthesizing this compound. This review discusses various procedures such as Suzuki coupling, radical-mediated cyclization, and Michael acceptor reactions (Mazimba, 2016).

Properties

IUPAC Name

4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-14-7-9-16(10-8-14)20(24)13-26-21-12-11-18-17-5-3-4-6-19(17)23(25)27-22(18)15(21)2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMCLOAFJKURGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
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4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

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